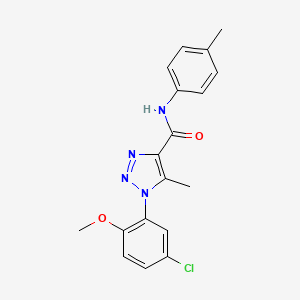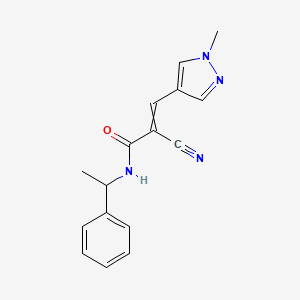
2-cyano-3-(1-methyl-1H-pyrazol-4-yl)-N-(1-phenylethyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyano-3-(1-methyl-1H-pyrazol-4-yl)-N-(1-phenylethyl)prop-2-enamide is a chemical compound that has been studied for its potential applications in scientific research. This compound belongs to the class of compounds known as pyrazoles and has been found to have interesting properties that make it useful in various research applications.
Aplicaciones Científicas De Investigación
Synthesis Applications
- Heterocyclic Synthesis : This compound serves as a key intermediate in the synthesis of various heterocyclic compounds. For example, Bondock et al. (2014) detailed its use in synthesizing 2H‐Pyran‐2‐ones, fused Pyran‐2‐ones, and Pyridones with a Thiazole Moiety, demonstrating its versatility in organic synthesis (Bondock, Tarhoni, & Fadda, 2014).
- Structure Determination : Kariuki et al. (2022) synthesized a derivative of this compound and determined its structure using NMR spectroscopy and single crystal X-ray diffraction, highlighting its role in structural chemistry (Kariuki, Abdel-Wahab, Mohamed, & El‐Hiti, 2022).
Antimicrobial Activity
- Development of Antimicrobial Agents : Bondock et al. (2008) utilized a variant of this compound as a key intermediate in synthesizing new heterocycles with antimicrobial properties (Bondock, Rabie, Etman, & Fadda, 2008).
Polymer Chemistry
- Polymer Synthesis : Kim et al. (2016) discussed the synthesis of aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups, demonstrating the compound's utility in advanced polymer chemistry (Kim, Lee, Lee, Kim, & Chung, 2016).
Antitumor Activity
- Synthesis of Antitumor Agents : Refat et al. (2015) explored the use of a similar compound in the synthesis of new biscarboxamidocoumarin and chromene derivatives, which displayed promising in vitro antitumor activity (Refat, Fadda, & Kamal, 2015).
Propiedades
IUPAC Name |
2-cyano-3-(1-methylpyrazol-4-yl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-12(14-6-4-3-5-7-14)19-16(21)15(9-17)8-13-10-18-20(2)11-13/h3-8,10-12H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRZFZEASYJNNOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CN(N=C2)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(1-methyl-1H-pyrazol-4-yl)-N-(1-phenylethyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-phenoxyacetamido)benzofuran-2-carboxamide](/img/structure/B2632518.png)
![Spiro[3.5]nonan-2-ylmethanamine;hydrochloride](/img/structure/B2632520.png)
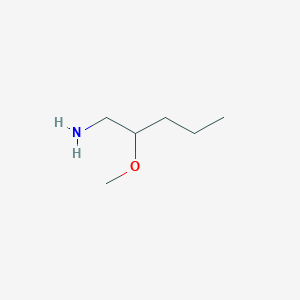
![7-(3,4-diethoxyphenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2632523.png)
![7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-cyanophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2632526.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2632527.png)
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B2632528.png)
![3-[chloro(difluoro)methyl]-6-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2632530.png)
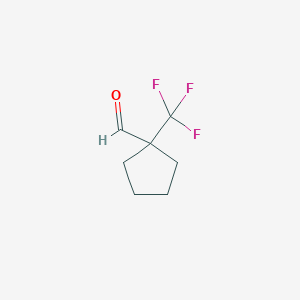
![2-[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2632533.png)
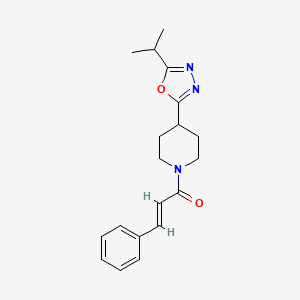
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2632537.png)
